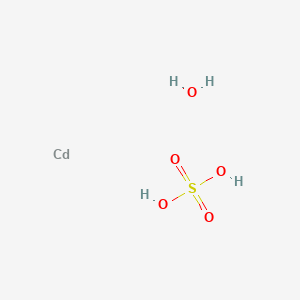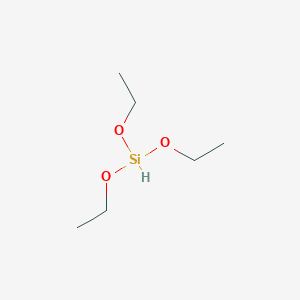
三乙氧基硅烷
概述
描述
Hydridotriethoxysilane is a useful research compound. Its molecular formula is C6H16O3Si and its molecular weight is 164.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydridotriethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydridotriethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 用于巩固水泥材料
三乙氧基硅烷(HTEOS),也称为正硅酸四乙酯(TEOS)或硅酸乙酯,已被用于巩固石材,最近还用于波特兰水泥砂浆和混凝土。它有效地填充基材中的孔隙,并与水泥反应,有利于新的 C-S-H 凝胶的沉淀,从而使材料致密化和增强。在 Barberena-Fernández、Blanco-Varela 和 Carmona-Quiroga (2019) 的一项研究中发现,硅酸乙酯,特别是与纳米石灰一起使用时,显着提高了材料强度并提高了防水性,同时保留了材料的原始颜色和光泽 (Barberena-Fernández, Blanco-Varela, & Carmona-Quiroga, 2019)。
2. 在葡萄糖检测中的应用
HTEOS 已被证明可以增强 MoS2 和氧化石墨烯 (MoS2/GO) 杂化物的类过氧化物酶活性。这种增强的活性已被用于灵敏的葡萄糖检测。Jian Peng 和 J. Weng (2017) 的一项研究表明,这种杂化物对血清中的葡萄糖检测具有很高的选择性和灵敏度,使其成为医学应用中葡萄糖检测的潜在候选者 (Jian Peng & J. Weng, 2017)。
3. 硅烷化二氧化硅的优化
HTEOS,特别是 3-氨基丙基三乙氧基硅烷 (APTES),用于促进二氧化硅基质与各种材料之间的粘附。Howarter 和 Youngblood (2006) 探索了优化二氧化硅上的 APTES 薄膜形成,研究了反应温度、溶液浓度和反应时间对薄膜结构和形态的影响。这项研究为先进复合材料和生物分子芯片实验室应用的发展做出了贡献 (Howarter & Youngblood, 2006)。
属性
IUPAC Name |
triethoxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O3Si/c1-4-7-10(8-5-2)9-6-3/h10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQSFSZALRVCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[SiH](OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
171773-83-4 | |
| Details | Compound: Silane, triethoxy-, homopolymer | |
| Record name | Silane, triethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171773-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
164.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethoxy silane | |
CAS RN |
998-30-1 | |
| Record name | Triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=998-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

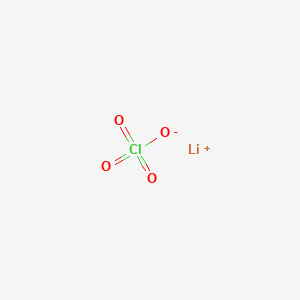
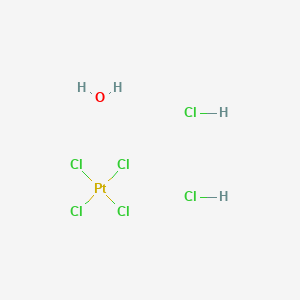
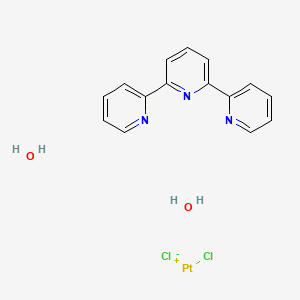
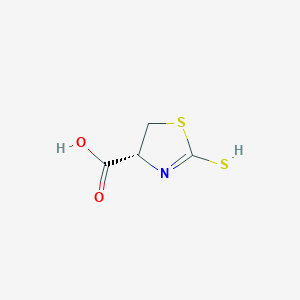
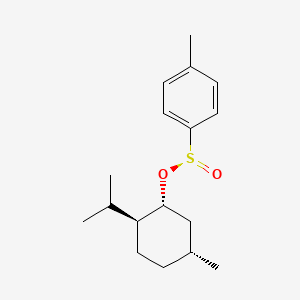
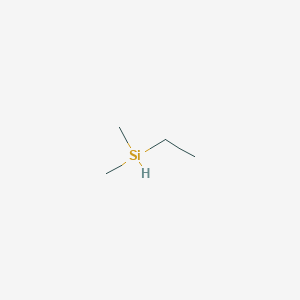
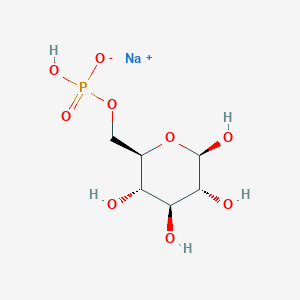
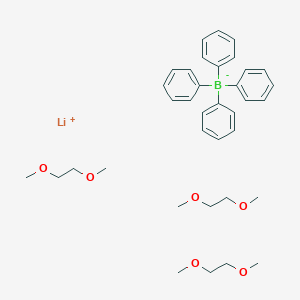
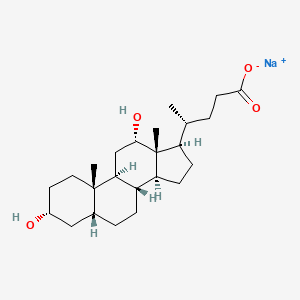
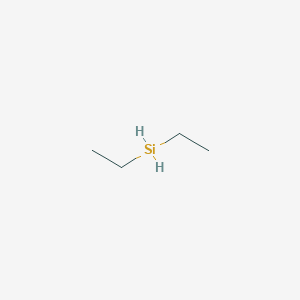
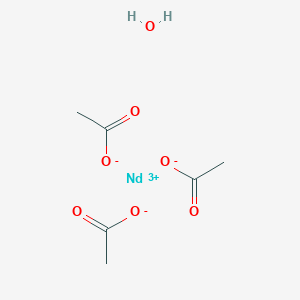
![3-(2-Methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonic acid;hydroxide](/img/structure/B7801343.png)
